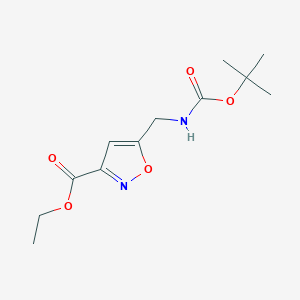

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(19-14-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBGWRAQFDOMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442194 | |

| Record name | Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253196-37-1 | |

| Record name | Ethyl 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253196-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The document outlines a feasible synthetic pathway, detailed experimental protocols, and expected analytical data.

Introduction

This compound is a heterocyclic compound incorporating an isoxazole core functionalized with a protected aminomethyl group and an ethyl ester. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. The N-Boc protecting group offers a stable yet readily cleavable amine functionality, essential for subsequent synthetic transformations.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In the case of this compound, the logical disconnection points to ethyl propiolate as the alkyne component and an in situ generated N-Boc-aminoacetonitrile oxide as the 1,3-dipole.

The nitrile oxide can be generated from a suitable precursor, such as N-Boc-aminoacetaldehyde oxime, through dehydration, or more commonly, from a hydroximoyl chloride precursor under basic conditions. A plausible and efficient route involves the chlorination of N-Boc-glycine aldoxime to the corresponding hydroximoyl chloride, followed by an in situ elimination and cycloaddition with ethyl propiolate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-Boc-aminoacetaldehyde oxime

-

To a stirred solution of N-Boc-glycine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as N-methylmorpholine (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-aminoacetaldehyde oxime.

Step 2: Synthesis of N-Boc-aminoacetohydroximoyl chloride

-

Dissolve N-Boc-aminoacetaldehyde oxime (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, the solution containing the hydroximoyl chloride is typically used directly in the next step without isolation.

Step 3: Synthesis of this compound

-

To the solution of N-Boc-aminoacetohydroximoyl chloride from the previous step at 0 °C, add ethyl propiolate (1.2 eq).

-

Slowly add a solution of triethylamine (Et3N) (1.5 eq) in the reaction solvent dropwise over a period of 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the formation of the product by TLC.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 253196-37-1 | [1] |

| Molecular Formula | C12H18N2O5 | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Appearance | Predicted: White to off-white solid or oil | - |

Table 2: Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |

| Isoxazole H-4 | ~6.5 |

| -CH₂-NHBoc | ~4.6 (d, J ≈ 6 Hz) |

| Ethyl -OCH₂CH₃ | ~4.4 (q, J ≈ 7 Hz) |

| NH-Boc | ~5.2 (br s) |

| Ethyl -OCH₂CH₃ | ~1.4 (t, J ≈ 7 Hz) |

| Boc -C(CH₃)₃ | ~1.45 (s) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |

| Isoxazole C=O | ~160 |

| Isoxazole C-5 | ~172 |

| Isoxazole C-3 | ~158 |

| Boc C=O | ~156 |

| Isoxazole C-4 | ~103 |

| Boc -C(CH₃)₃ | ~80 |

| Ethyl -OCH₂CH₃ | ~62 |

| -CH₂-NHBoc | ~38 |

| Boc -C(CH₃)₃ | ~28 |

| Ethyl -OCH₂CH₃ | ~14 |

| IR (KBr, cm⁻¹) | |

| N-H stretch | ~3350 |

| C-H stretch | ~2980, 2930 |

| C=O stretch (ester) | ~1730 |

| C=O stretch (Boc) | ~1700 |

| C=N stretch (isoxazole) | ~1600 |

| N-O stretch | ~1420 |

| C-O stretch | ~1250, 1160 |

| Mass Spectrometry (ESI+) | |

| [M+H]⁺ | 271.12 |

| [M+Na]⁺ | 293.10 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure, incorporating an isoxazole core, a protected amine, and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Isoxazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate for the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, available spectral data, and general experimental procedures relevant to its synthesis and handling.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 253196-37-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₅ | [1] |

| Molecular Weight | 270.28 g/mol | |

| Physical State | Yellow Solid | |

| Melting Point | Not explicitly reported in literature. | |

| Boiling Point | Not explicitly reported in literature. | |

| Solubility | Expected to be soluble in polar organic solvents. | |

| Storage Conditions | Store at -20°C | [1] |

Spectral Data

While specific spectra are proprietary to chemical suppliers, the types of spectral data available for this compound confirm its structural identity. Researchers can typically obtain these spectra upon purchase of the compound.

| Spectral Data Type | Availability | Source(s) |

| ¹H NMR | Available from commercial suppliers | [4] |

| ¹³C NMR | Available from commercial suppliers | [4] |

| Mass Spectrometry (MS) | Available from commercial suppliers | [4] |

| Infrared (IR) Spectroscopy | Available from commercial suppliers | [4] |

Experimental Protocols

General Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

General Purification Workflow

Caption: A typical workflow for the purification of a moderately polar organic compound like this compound using column chromatography.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, the isoxazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of isoxazoles have been reported to possess a broad spectrum of biological activities, including but not limited to:

-

Anticancer: Isoxazole-containing compounds have been investigated as potential anticancer agents.

-

Anti-inflammatory: Certain isoxazole derivatives have shown anti-inflammatory properties.

-

Antibacterial and Antifungal: The isoxazole nucleus is present in some antimicrobial agents.

This compound, with its protected amine and ester functionalities, is an ideal starting material for the generation of a library of derivatives for biological screening. The Boc-protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical modification.

Logical Relationship for Derivatization

Caption: Logical workflow illustrating the potential for creating diverse chemical libraries from the title compound.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with potential applications in drug discovery. While specific, publicly available experimental data for some of its physical properties are limited, its chemical identity is well-established. The presence of versatile functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the development of new therapeutic agents. Researchers working with this compound should rely on data from commercial suppliers and employ general synthetic and purification methodologies for isoxazole derivatives.

References

In-Depth Technical Guide: Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

CAS Number: 253196-37-1

This technical guide provides a comprehensive overview of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a putative synthesis protocol based on established methodologies, and discusses its potential applications, particularly in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring an isoxazole core, which is a prevalent scaffold in medicinal chemistry. The presence of the Boc-protected amine and the ethyl ester functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 253196-37-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈N₂O₅ | [1][2] |

| Molecular Weight | 270.28 g/mol | [2] |

| IUPAC Name | ethyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate | N/A |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C | [5] |

| Physical Form | Solid | |

| Predicted XlogP3 | 1.5 | [5] |

| Storage Temperature | -20°C | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 253196-37-1) is not explicitly available in the reviewed literature, a plausible synthetic route can be constructed based on well-established methods for the synthesis of substituted isoxazoles. The most common approach involves the cycloaddition reaction between a β-enamino ketoester and hydroxylamine.[6]

Putative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Putative synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed methodologies for the key steps outlined in the synthetic workflow. These are based on general procedures for similar transformations and would require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 3-(dimethylamino)but-2-enoate

-

Reagents: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Procedure: To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add DMF-DMA. The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino ester, which may be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

Reagents: Ethyl 3-(dimethylamino)but-2-enoate, Hydroxylamine hydrochloride, Base (e.g., sodium acetate).

-

Procedure: The crude ethyl 3-(dimethylamino)but-2-enoate is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride and a base is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Step 3: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

-

Reagents: Ethyl 5-methylisoxazole-3-carboxylate, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN).

-

Procedure: Ethyl 5-methylisoxazole-3-carboxylate is dissolved in a non-polar solvent (e.g., carbon tetrachloride). NBS and a catalytic amount of a radical initiator are added. The mixture is heated to reflux under irradiation with a UV lamp. The reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

-

Reagents: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate, tert-Butyl carbamate, Base (e.g., potassium carbonate).

-

Procedure: To a solution of ethyl 5-(bromomethyl)isoxazole-3-carboxylate in a polar aprotic solvent (e.g., DMF), add tert-butyl carbamate and a base. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by column chromatography to yield the final product.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While a complete set of spectra is not publicly available, chemical suppliers indicate the availability of 1H NMR, 13C NMR, IR, and MS data.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), Boc group (singlet), methylene bridge (singlet or doublet), and the isoxazole ring proton (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, carbons of the isoxazole ring, the tert-butyl group, the ethyl group, and the methylene bridge. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester and carbamate), N-H stretching (carbamate), and C=N stretching (isoxazole ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (270.28), along with characteristic fragmentation patterns. |

Applications in Drug Discovery

Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The Boc-protected amine allows for selective deprotection and further functionalization, enabling the generation of libraries of compounds for high-throughput screening. For instance, derivatives of this compound could be explored as potential inhibitors of various enzymes or as ligands for specific receptors.

Example Application: Synthesis of Antimycobacterial Agents

Recent research has focused on the development of novel isoxazole-based compounds as potential treatments for tuberculosis.[12] The core isoxazole scaffold can be elaborated with various substituents to optimize activity against Mycobacterium tuberculosis.

Caption: Workflow for developing novel antimycobacterial agents.

While a specific signaling pathway for this compound has not been identified, isoxazole derivatives, in general, have been shown to act through various mechanisms, including the inhibition of enzymes like xanthine oxidase or by modulating signaling pathways involved in inflammation and cancer.[1][13] Further research is needed to elucidate the specific biological targets of derivatives of this compound.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility in the construction of diverse molecular architectures makes it a key intermediate for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in the field of drug discovery. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully explore the potential of this compound.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected (C12H18N2O5) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, N-BOC protected(253196-37-1) 1H NMR spectrum [chemicalbook.com]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

This guide provides a detailed overview of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

This compound is a protected amino acid derivative built on an isoxazole scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C12H18N2O5 | [1][2][3] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| CAS Number | 253196-37-1 | [1][2][4] |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C | [3] |

| InChI Key | XMBGWRAQFDOMCS-UHFFFAOYSA-N | [3] |

| Appearance | Typically a solid | N/A |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an analogous multi-step condensation reaction. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic approach can be inferred from related compounds. A plausible synthesis could involve the reaction of an appropriate β-ketoester with hydroxylamine, followed by functional group manipulations to introduce the N-Boc protected aminomethyl group.

A representative synthesis for a related isoxazole is the preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which involves the following key steps[5]:

-

Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate in the presence of a catalytic amount of DMAP and heated to 110°C.

-

Formation of the Isoxazole Ring: The resulting enoate is dissolved in ethanol and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH2OH·HCl) in ethanol. The reaction mixture is stirred for 24 hours at room temperature.

-

Work-up and Isolation: The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to yield the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

To obtain the target compound, a similar strategy would be employed, starting with precursors that would yield the desired substituents at the 3 and 5 positions of the isoxazole ring.

Applications in Synthesis and Medicinal Chemistry

Isoxazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[5]. The subject compound, with its protected amine and ester functionalities, is a valuable building block for creating more complex molecules. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, making it a useful component in the synthesis of novel therapeutic agents and peptidomimetics.

The workflow below illustrates the general utility of a Boc-protected amino-isoxazole derivative in solid-phase peptide synthesis.

References

- 1. usbio.net [usbio.net]

- 2. parchem.com [parchem.com]

- 3. PubChemLite - Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected (C12H18N2O5) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, N-BOC protected | 253196-37-1 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Sentinel of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and versatility in temporarily masking amine functionalities. Its widespread use, particularly in peptide synthesis and the construction of complex pharmaceutical agents, stems from its predictable reactivity and facile, yet selective, removal under acidic conditions. This technical guide provides a comprehensive exploration of the Boc group, detailing its mechanism of action, applications, and the experimental protocols crucial for its successful implementation.

Core Principles: Protection and Deprotection

The primary function of the Boc group is the reversible blockade of the nucleophilic and basic nature of amines by converting them into less reactive carbamates.[1] This protection strategy is fundamental to multi-step syntheses, preventing unwanted side reactions and enabling the selective modification of other functional groups within a molecule.[2]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide, the latter of which provides a strong thermodynamic driving force for the reaction.[3] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to deprotonate the amine, thereby increasing its nucleophilicity.[4][5]

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, which is followed by the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[7][8] The liberated amine is protonated by the excess acid, forming a salt.[6]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Orthogonality: A Pillar of Modern Synthesis

A key advantage of the Boc protecting group is its orthogonality with other common protecting groups.[1][9] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other. This principle is critical for the synthesis of complex molecules with multiple functional groups.[9] The acid-labile nature of the Boc group makes it compatible with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl), groups removed by hydrogenolysis such as Cbz (benzyloxycarbonyl), and those cleaved by transition metal catalysis like Alloc (allyloxycarbonyl).[1][9]

Caption: Orthogonality of the Boc group with other common protecting groups.

Applications in Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS). In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the side-chain functional groups are protected by more acid-stable groups like benzyl ethers.[7][10] This "graduated acid lability" allows for the selective removal of the N-terminal Boc group at each cycle of amino acid addition using a moderately strong acid like TFA, without cleaving the peptide from the resin or removing the side-chain protecting groups.[11][12]

Caption: General workflow of a Boc-SPPS cycle.

Natural Product Synthesis

The Boc group is also extensively used in the total synthesis of complex natural products. Its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and catalytic hydrogenation, makes it an ideal choice for protecting amine functionalities during the construction of intricate molecular architectures.[2][13]

Data Presentation: Reaction Conditions and Yields

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Boc Protection of Amines with (Boc)₂O

| Substrate Type | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aliphatic (Primary) | TEA (1.5) | DCM | RT | 2 | >95 | [5] |

| Aliphatic (Secondary) | None | THF | 40 | 12 | 90-98 | [14] |

| Aromatic (Aniline) | Amberlyst-15 | Solvent-free | RT | <1 min | 99 | |

| Amino Acid | NaOH (1.1) | Dioxane/H₂O | RT | 4 | 90-99 | [4] |

| Various Amines | None | Water/Acetone | RT | 1-12 | 85-98 | [3][13] |

Table 2: Boc Deprotection Conditions

| Reagent | Solvent | Temp (°C) | Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 - RT | 1-4 h | Most common method.[6] | [6][15] |

| Hydrochloric Acid (HCl) (4M) | 1,4-Dioxane or Ethyl Acetate | RT | 1-4 h | Product precipitates as HCl salt.[16] | [14][16] |

| Trimethylsilyl Iodide (TMSI) | Chloroform or Acetonitrile | RT | 12-24 h | Mild, non-hydrolytic conditions.[14] | [14][16] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Milder Lewis acid condition.[17] | [5] |

| Boiling Water | Water | 100 | 0.5-10 h | Green, neutral conditions for some substrates.[18] | [18] |

| Oxalyl Chloride (3 equiv.) | Methanol | RT | 1-4 h | Mild, non-acidic conditions.[19] | [19] |

Experimental Protocols

General Protocol for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)[3]

-

Triethylamine (TEA) (1.0 - 1.5 equiv) (optional, for amine salts)[5]

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask.[3] If the amine is a hydrochloride salt, add TEA to generate the free amine.

-

Add di-tert-butyl dicarbonate to the solution.[3]

-

Stir the reaction mixture at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[3]

-

Upon completion, quench the reaction by adding water.[3]

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

If necessary, purify the crude product by column chromatography.[3]

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)[6]

-

Dichloromethane (DCM), anhydrous[6]

-

Saturated aqueous sodium bicarbonate solution[16]

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask.[6]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) relative to the DCM.[6][15]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.[6][16]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[16]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[16]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[16]

Note on Scavengers: The deprotection of Boc groups generates a reactive tert-butyl cation, which can lead to side reactions such as the alkylation of nucleophilic residues like tryptophan or methionine.[10][14] To prevent this, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) can be added to the reaction mixture.[10][14]

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its unique combination of stability to a broad range of reagents and its clean, acid-labile deprotection has solidified its role in both academic research and industrial drug development. A thorough understanding of its mechanisms, orthogonality, and the nuances of its application through well-defined experimental protocols is paramount for its successful implementation in the synthesis of complex, life-enhancing molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. scribd.com [scribd.com]

- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document presents an analysis based on predicted values and data from structurally analogous compounds. The experimental protocols provided are derived from established methods for similar isoxazole derivatives.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 5-[[(tert-butoxycarbonyl)amino]methyl]isoxazole-3-carboxylate

-

Molecular Weight: 270.28 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from predictive models and analysis of similar structures in published literature.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.75 | d, J=~6.0 Hz | 2H | -CH₂-NH- |

| ~6.70 | s | 1H | Isoxazole H-4 |

| ~5.10 | br s | 1H | -NH-Boc |

| ~4.40 | q, J=~7.1 Hz | 2H | -O-CH₂-CH₃ |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.38 | t, J=~7.1 Hz | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | Ester C=O |

| ~161.0 | Isoxazole C-5 |

| ~158.5 | Isoxazole C-3 |

| ~155.8 | Boc C=O |

| ~105.0 | Isoxazole C-4 |

| ~80.5 | -C(CH₃)₃ (Boc) |

| ~62.0 | -O-CH₂-CH₃ |

| ~36.5 | -CH₂-NH- |

| ~28.3 | -C(CH₃)₃ (Boc) |

| ~14.2 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Amide) |

| ~2980, ~2930 | Medium | C-H Stretch (Aliphatic) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Boc) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1250, ~1160 | Strong | C-O Stretch (Ester, Boc) |

Table 4: Predicted Mass Spectrometry (MS-ESI) Data

| m/z (amu) | Ion Species |

| 271.13 | [M+H]⁺ |

| 293.11 | [M+Na]⁺ |

| 309.08 | [M+K]⁺ |

| 215.09 | [M-tBu+H]⁺ |

| 171.06 | [M-Boc+H]⁺ |

Data derived from predicted values.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for isoxazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background correction and present the data in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound ( ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of 50-500 m/z.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. usbio.net [usbio.net]

- 2. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, N-BOC protected, CasNo.253196-37-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. PubChemLite - Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected (C12H18N2O5) [pubchemlite.lcsb.uni.lu]

Isoxazole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a privileged structure in drug design.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of isoxazole derivatives, with a focus on their therapeutic applications. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of crucial signaling pathways.

Synthesis of the Isoxazole Core

The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

One of the most prevalent and versatile methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[4] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to avoid their dimerization.[5]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

-

Step 1: Generation of Nitrile Oxide: To a solution of the desired aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq.) at 0 °C. A base, such as triethylamine (Et3N) or pyridine (1.2 eq.), is then added dropwise, and the reaction mixture is stirred at room temperature for 1-2 hours to generate the nitrile oxide in situ.

-

Step 2: Cycloaddition: The alkyne (1.0-1.2 eq.) is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is then stirred at room temperature or heated under reflux until completion, which is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Cyclization of Chalcones

Another widely employed method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine.[6] This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

-

Step 1: Synthesis of Chalcone: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

-

Step 2: Cyclization to Isoxazole: The synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) are dissolved in a suitable solvent like ethanol or acetic acid. A base, such as sodium acetate or potassium hydroxide, is added, and the mixture is refluxed for several hours.[7][8]

-

Step 3: Isolation and Purification: After cooling, the reaction mixture is poured into crushed ice. The resulting solid is collected by filtration, washed with water, and dried. The crude isoxazole derivative is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Biological Activities of Isoxazole Derivatives

Isoxazole-containing compounds exhibit a remarkable breadth of biological activities, leading to their investigation and development for a wide array of therapeutic indications.[2]

Anti-inflammatory and Analgesic Activity

A significant number of isoxazole derivatives have been developed as potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Table 1: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | >100 | 0.0079 | >12658 | [12] |

| Celecoxib | 9.4 | 0.08 | 117.5 | [13] |

| Compound C3 | - | 0.93 ± 0.01 | - | [14] |

| Compound C5 | - | 0.85 ± 0.04 | - | [14] |

| Compound C6 | - | 0.55 ± 0.03 | - | [14] |

| HYB19 | - | 1.28 | - | [15] |

| HYB34 | - | 0.23 | - | [15] |

| PYZ16 | - | 0.52 | 10.73 | [15] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of isoxazole derivatives on COX-1 and COX-2 can be determined using a colorimetric or fluorescent inhibitor screening assay kit.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX enzyme for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a specific incubation time (e.g., 2 minutes at 37°C), the reaction is stopped by adding a solution of saturated stannous chloride.[16]

-

Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is reduced to prostaglandin F2α (PGF2α), which is then quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

Below is a diagram illustrating the general workflow for a COX-2 inhibition assay.

Caption: General workflow for a COX-2 inhibition assay.

The mechanism of action of selective COX-2 inhibitors like Valdecoxib involves the binding of the drug to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[1][7]

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by isoxazole derivatives.

Caption: COX-2 signaling pathway and inhibition by isoxazole derivatives.

Anticancer Activity

The isoxazole moiety is present in numerous compounds with potent anticancer activity. These derivatives exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[2][17]

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cell Line | IC50 | Reference |

| Compound 1 | K562 | 71.57 ± 4.89 nM | [18] |

| Compound 2 | K562 | 18.01 ± 0.69 nM | [18] |

| Compound 4 | K562 | 70.1 ± 5.8 nM | [18] |

| TTI-4 | MCF-7 | 2.63 µM | [19] |

| Compound 11 | Hepatocellular Carcinoma | 0.7-9.5 µM | [20] |

| Compound 85 | Breast Cancer | 0.7-9.5 µM | [20] |

| Compound 3d | MCF-7 | 43.4 µM | [21] |

| Compound 4d | MCF-7 | 39.0 µM | [21] |

| B8 | MCF-7 | 1.89 µM | [22] |

| B14 | MCF-7 | 0.95 µM | [22] |

| B18 | MCF-7 | 1.30 µM | [22] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

The induction of apoptosis is a key mechanism by which many anticancer isoxazole derivatives exert their effects.[18] This programmed cell death is characterized by a series of morphological and biochemical changes, including the activation of caspases.

The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by isoxazole derivatives.

Caption: Simplified overview of apoptosis signaling pathways.

Antimicrobial Activity

Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[23][24] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 178d | E. coli | 117 | [25] |

| 178e | E. coli | 110 | [25] |

| 178f | E. coli | 95 | [25] |

| 178d | S. aureus | 100 | [25] |

| 178e | S. aureus | 95 | [25] |

| 4e | C. albicans | 6-60 | [26] |

| 4g | C. albicans | 6-60 | [26] |

| 4h | C. albicans | 6-60 | [26] |

| TPI-2 | S. aureus, E. coli | 6.25 | [23] |

| TPI-5 | S. aureus, E. coli | 6.25 | [23] |

| TPI-14 | S. aureus, E. coli | 6.25 | [23] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of isoxazole derivatives against various microorganisms is commonly determined using the broth microdilution method.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The isoxazole compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The general workflow for determining the antimicrobial activity of isoxazole derivatives is depicted below.

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoxazole derivatives. These studies involve systematically modifying the substituents on the isoxazole ring and evaluating the impact on biological activity.

For anti-inflammatory activity , the nature and position of substituents on the aryl rings attached to the isoxazole core are critical for COX-2 selectivity. For instance, in the diarylisoxazole class of COX-2 inhibitors, a sulfonamide or a similar polar group on one of the phenyl rings is often required for potent and selective inhibition.

In the context of anticancer activity , the introduction of different functional groups can significantly influence cytotoxicity and the mechanism of action. For example, the presence of electron-withdrawing groups on the phenyl rings of some isoxazole derivatives has been shown to enhance their pro-apoptotic effects.

For antimicrobial agents , SAR studies have revealed that lipophilicity and the presence of specific pharmacophoric features, such as halogens or hydrogen bond donors/acceptors, can dramatically affect the antimicrobial spectrum and potency.

Approved Drugs and Future Perspectives

The versatility of the isoxazole scaffold is underscored by the number of approved drugs that incorporate this heterocycle. Examples include the anti-inflammatory drugs celecoxib and valdecoxib, the antibiotic sulfamethoxazole, and the anticonvulsant zonisamide.[27]

The continued exploration of isoxazole chemistry promises the development of novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Future research will likely focus on the design of multi-target isoxazole derivatives, the development of isoxazole-based probes for chemical biology, and the application of novel synthetic methodologies to access more complex and diverse isoxazole libraries. The rich medicinal chemistry of isoxazole derivatives ensures their enduring importance in the quest for new medicines to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. anygenes.com [anygenes.com]

- 7. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. ovid.com [ovid.com]

- 10. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Aminomethylisoxazoles: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethylisoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities and significant potential for therapeutic applications. This technical guide provides an in-depth overview of the core therapeutic areas where aminomethylisoxazole derivatives have shown promise, including their role as modulators of the central nervous system, as anticancer agents, and as anti-inflammatory and antimicrobial compounds. This document details the underlying mechanisms of action, presents available quantitative efficacy data, and provides comprehensive experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction: The Versatility of the Aminomethylisoxazole Core

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1] The incorporation of an aminomethyl group creates a versatile pharmacophore that can interact with a variety of biological targets. A notable example is 5-aminomethyl-3-methoxyisoxazole, which is a structural analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[2] This structural mimicry is a key factor in its therapeutic potential for neurological disorders. Beyond the central nervous system, aminomethylisoxazole derivatives have been investigated for their efficacy in oncology, inflammation, and infectious diseases.[1][3]

Therapeutic Applications

Neurological Disorders: GABA-A Receptor Agonism

The structural similarity of certain aminomethylisoxazoles to GABA allows them to act as agonists at the GABA-A receptor, a ligand-gated ion channel.[2] Activation of this receptor leads to an influx of chloride ions, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[2] This mechanism of action makes these compounds promising candidates for the treatment of neurological and psychiatric conditions such as anxiety, epilepsy, and sleep disorders.[2]

Table 1: Comparative Efficacy of GABA-A Receptor Agonists

| Compound | Target | EC50 | Ki |

| Muscimol | GABA-A Receptor Agonist | ~1-2 nM (for δ-subunit containing receptors); 180 ± 83 nM (for α1β3 receptors) | ~1.0-1.6 nM (for native δ-GABA-A receptors) |

| Gaboxadol (THIP) | GABA-A Receptor Agonist (preferential for extrasynaptic δ-subunit containing receptors) | 30-50 nM (for α4β3δ and α6β3δ receptors) | Data not available |

| 5-Aminomethyl-3-methoxyisoxazole | GABA-A Receptor | Data not available | Data not available |

Data for Muscimol and Gaboxadol are provided for comparative purposes.

The binding of an aminomethylisoxazole agonist to the GABA-A receptor initiates a signaling cascade that leads to neuronal inhibition.

Oncology: Anticancer Activity

Derivatives of the isoxazole scaffold are actively being explored for their potential in oncology.[1] Studies have shown that certain aminomethylisoxazole derivatives possess cytotoxic properties against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4]

Table 2: Anticancer Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| 2f | Hep3B | 5.76 |

| 2f | HepG2 | 34.64 |

| 2a | Hep3B | 11.60 |

| 2b | Hep3B | 7.66 |

| 2c | Hep3B | 9.87 |

| 2e | Hep3B | 10.25 |

| Data from a study on fluorophenyl-isoxazole-carboxamide derivatives.[4] |

A common mechanism by which anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis.

Anti-inflammatory and Antimicrobial Applications

The isoxazole moiety is present in several anti-inflammatory and antimicrobial drugs.[5] Derivatives of aminomethylisoxazole have also been investigated for these properties. The anti-inflammatory effects are often evaluated using models like the carrageenan-induced paw edema in rats. Antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 1e | S. epidermidis 756 | 56.2 |

| 1e | E. coli ATCC 25922 | 28.1 |

| 1e | C. albicans 128 | 14 |

| 3a | P. aeruginosa ATCC 27853 | 14 |

| 4a | S. epidermidis 756 | 56.2 |

| 4a | B. subtilis ATCC 6683 | 56.2 |

| 4a | C. albicans 128 | 14 |

| Data from a study on various 1,3-oxazole-based compounds and their isosteric analogues.[6] |

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol is adapted from established methods for measuring ligand binding to the GABA-A receptor complex.

Objective: To determine the binding affinity of a test compound to the GABA-A receptor.

Materials:

-

Rat brain synaptic membrane preparations

-

Radiolabeled ligand (e.g., [³H]muscimol)

-

Test aminomethylisoxazole compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test aminomethylisoxazole compound.

-

In a reaction tube, add the rat brain membrane preparation, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of a known GABA-A agonist (for non-specific binding), or the test compound.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTS Assay for Anticancer Activity

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Objective: To assess the cytotoxic effect of an aminomethylisoxazole derivative on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Test aminomethylisoxazole compound

-

MTS solution (containing an electron coupling reagent like PES)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test aminomethylisoxazole compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium only for background subtraction and wells with untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of the MTS solution to each well.

-

Record the absorbance at 490 nm using a microplate reader.[7]

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth).

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Objective: To evaluate the anti-inflammatory effect of an aminomethylisoxazole derivative.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Test aminomethylisoxazole compound

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Pletismometer or digital caliper

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: control, standard, and test groups (receiving different doses of the aminomethylisoxazole derivative).

-

Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a pletismometer or caliper.

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Compare the anti-inflammatory activity of the test compound with the standard drug.[8]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical approach for determining the pharmacokinetic profile of an isoxazole derivative in rats.

Objective: To determine the pharmacokinetic parameters of an aminomethylisoxazole derivative after administration.

Materials:

-

Wistar rats

-

Test aminomethylisoxazole compound

-

Dosing vehicles (for oral and intravenous administration)

-

Blood collection tubes (e.g., with K3EDTA)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Divide the rats into two groups for oral and intravenous administration.

-

Administer a single dose of the test compound to each rat.

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.

-

Analyze the concentration of the test compound in the plasma samples using a validated HPLC-MS/MS method.[2][5]

Data Analysis:

-

Plot the plasma concentration of the drug versus time.

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F) for the oral dose.

-

Conclusion and Future Directions

Aminomethylisoxazoles represent a promising class of compounds with a broad range of potential therapeutic applications. Their structural versatility allows for the fine-tuning of their activity towards various biological targets. While significant progress has been made in exploring their utility in neurological disorders, oncology, and infectious and inflammatory diseases, further research is warranted. Future efforts should focus on synthesizing and screening novel derivatives to identify compounds with enhanced potency and selectivity. Moreover, detailed mechanistic studies are crucial to fully elucidate their modes of action and to identify novel therapeutic targets. The development of robust structure-activity relationships will be instrumental in guiding the rational design of next-generation aminomethylisoxazole-based therapeutics.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 3. researchgate.net [researchgate.net]

- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of Isoxazole Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the crystallographic analysis of isoxazole carboxylate compounds, a class of heterocyclic molecules significant in medicinal chemistry for their diverse pharmacological activities.[1][2] Understanding the three-dimensional atomic arrangement of these compounds through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and enabling rational drug design.

Experimental Protocols: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Isoxazole carboxylates can be synthesized through various pathways, with a common method being the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] Once the compound is synthesized and purified, the critical step is to grow high-quality single crystals suitable for X-ray diffraction.

Detailed Protocol for Crystal Growth (Slow Evaporation Method):

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the isoxazole carboxylate compound has moderate solubility.

-

Preparation of a Saturated Solution: Dissolve the purified compound in the selected solvent, using gentle warming if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: Filter the solution into a clean vial. To control the rate of evaporation, cover the vial with parafilm and puncture it with a few small holes.[4]

-

Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several hours to days. Slow crystal growth is paramount for obtaining well-ordered, single crystals.[5]

-

Crystal Selection: Examine the resulting crystals under a polarizing microscope. Ideal crystals for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions.[5] They should extinguish light uniformly every 90° of rotation.[5] For typical diffractometers, a crystal with maximum dimensions of around 0.25 mm is optimal.[5]

SC-XRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation.[6]

Generalized Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Bruker APEXII CCD). X-rays, typically from a Molybdenum source (Mo Kα radiation, λ = 0.7107 Å), are directed at the crystal.[6][7] The instrument rotates the crystal through various angles while a detector records the diffraction pattern, which consists of thousands of reflection intensities.[6][8] Data collection can take between 6 to 24 hours.[6]

-

Unit Cell Determination: A subset of strong reflections is used to determine the crystal system and the dimensions of the unit cell (a, b, c, α, β, γ).[8]

-

Structure Solution: The collected intensity data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental data using software such as SHELXL.[7][9] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.[8]

The logical flow from compound synthesis to final structural analysis is depicted in the following workflow diagram.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. researchgate.net [researchgate.net]

The Rise of Isoxazoles: A Technical Guide to Their Discovery and Development in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals